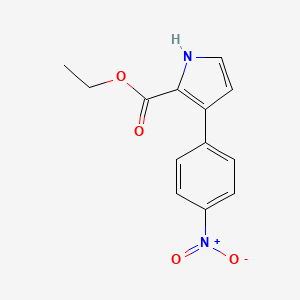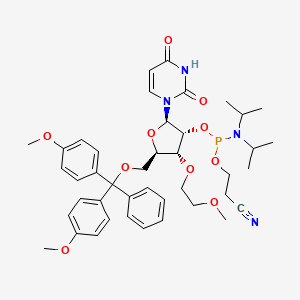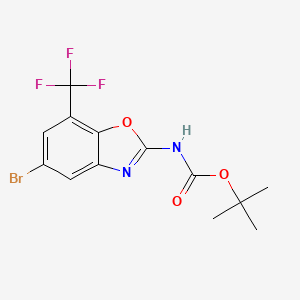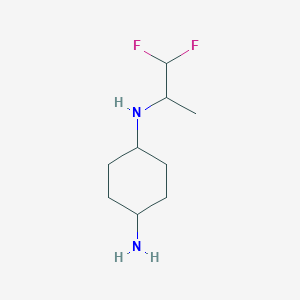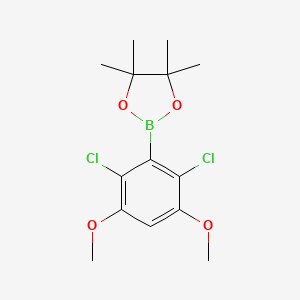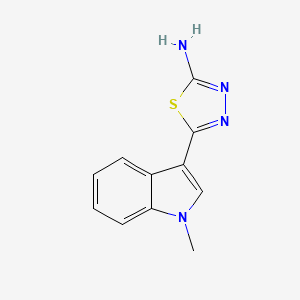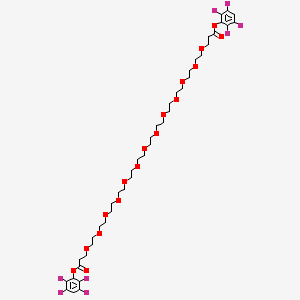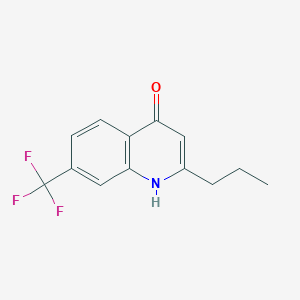
2-Propyl-7-trifluoromethyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-Propyl-7-trifluoromethyl-4-quinolinol may involve large-scale chemical synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-7-trifluoromethyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Applications De Recherche Scientifique
2-Propyl-7-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Propyl-7-trifluoromethyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability . This can lead to improved binding affinity to target proteins and enzymes, resulting in more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Propyl-7-trifluoromethyl-4-quinolinol is unique due to the presence of both a propyl group and a trifluoromethyl group on the quinoline ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For example, the propyl group can influence the compound’s solubility and reactivity, while the trifluoromethyl group can enhance its biological activity and metabolic stability .
Propriétés
Numéro CAS |
1070879-98-9 |
|---|---|
Formule moléculaire |
C13H12F3NO |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-propyl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-5-4-8(13(14,15)16)6-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18) |
Clé InChI |
GHKSRVYDGRHSPO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


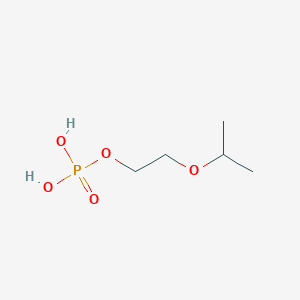

![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
